molecular formula C6H12N4S B8666247 2-tert-Butyl-5-hydrazinyl-1,3,4-thiadiazole CAS No. 88370-07-4

2-tert-Butyl-5-hydrazinyl-1,3,4-thiadiazole

Cat. No. B8666247
Key on ui cas rn: 88370-07-4
M. Wt: 172.25 g/mol
InChI Key: CUCSDTVUVIBIJJ-UHFFFAOYSA-N
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Patent
US04501605

Procedure details

Hydrazine hydrate (12.5 g) was added to a solution of 2-bromo-5-t-butyl-1,3,4-thiadiazole (22.1 g) in ethanol (100 ml), and the mixture was heated under reflux for 2 hours. The solvent was evaporated to give an oily solid which was crystallised from water to give 2-hydrazino-5-t-butyl-1,3,4-thiadiazole (13.7 g, 79%) as white needles, mp 111°-112° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Br[C:5]1[S:6][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[N:8][N:9]=1>C(O)C>[NH:2]([C:5]1[S:6][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[N:8][N:9]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
22.1 g
Type
reactant
Smiles
BrC=1SC(=NN1)C(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from water

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1SC(=NN1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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